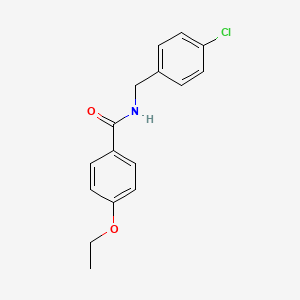
N-(4-chlorobenzyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-ethoxybenzamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which plays a crucial role in regulating various physiological processes in the body. The CB-1 receptor is primarily found in the central nervous system and is responsible for mediating the effects of cannabinoids, such as THC, which is the primary psychoactive component of marijuana.
作用機序
N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist works by selectively blocking the this compound receptor, which is responsible for mediating the effects of cannabinoids in the body. By blocking the receptor, this compound antagonist prevents the activation of the endocannabinoid system, which regulates various physiological processes, including appetite, metabolism, and pain sensation.
Biochemical and Physiological Effects
This compound antagonist has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce food intake, body weight, and improve glucose metabolism by modulating the activity of the endocannabinoid system. Additionally, this compound antagonist has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
The use of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist in lab experiments has several advantages, including its selectivity for the this compound receptor, which reduces the potential for off-target effects. Additionally, this compound antagonist is relatively easy to synthesize and purify, making it readily available for use in experiments. However, the use of this compound antagonist in lab experiments also has some limitations, such as its potential to interfere with other physiological processes that are regulated by the endocannabinoid system.
将来の方向性
There are several future directions for the use of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist in scientific research. One potential application is in the treatment of obesity and metabolic disorders, where this compound antagonist has shown promising results in preclinical studies. Additionally, this compound antagonist may have potential applications in the treatment of addiction, particularly for marijuana addiction. Further research is needed to fully understand the potential therapeutic applications of this compound antagonist and to develop more selective and potent compounds for use in scientific research.
Conclusion
In conclusion, this compound, or this compound antagonist, is a chemical compound that has significant potential for use in scientific research. It is a selective antagonist of the this compound receptor, which plays a crucial role in regulating various physiological processes in the body. This compound antagonist has been extensively studied for its potential therapeutic applications, such as in the treatment of obesity, metabolic disorders, and addiction. Further research is needed to fully understand the potential applications of this compound antagonist and to develop more selective and potent compounds for use in scientific research.
合成法
The synthesis of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist involves several steps, starting with the reaction of 4-chlorobenzylamine with 4-ethoxybenzoyl chloride in the presence of a base to form this compound. The compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist has been extensively studied for its potential therapeutic applications, such as in the treatment of obesity, metabolic disorders, and addiction. It has been shown to reduce food intake, body weight, and improve glucose metabolism in preclinical studies. Additionally, this compound antagonist has been investigated for its potential use in the treatment of drug addiction, particularly for marijuana addiction.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-9-5-13(6-10-15)16(19)18-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTDINWDLOJZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

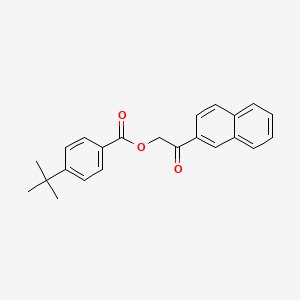

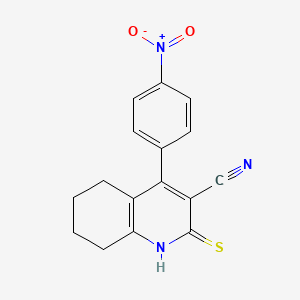
![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
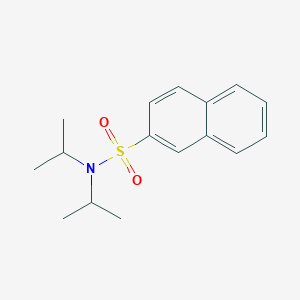
![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)
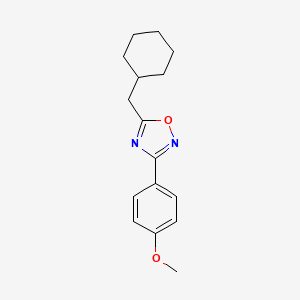
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)